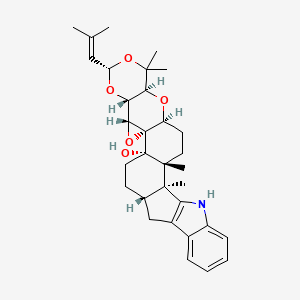

Terpendole C

Vue d'ensemble

Description

Terpendole C est un composé indole-diterpénique naturel isolé de champignons, en particulier du genre Albophoma. Il fait partie d'une famille plus large de terpendoles, connues pour leurs structures moléculaires complexes et leurs activités biologiques significatives. This compound a suscité l'attention en raison de son activité inhibitrice puissante contre l'acyl-CoA : cholestérol acyltransférase (ACAT), une enzyme impliquée dans le métabolisme du cholestérol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la terpendole C implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. L'une des principales voies de synthèse comprend la construction du système décahydro-1H-benzo[f]chromène en utilisant une réaction de Diels-Alder intermoléculaire. Cette réaction implique l'intermédiaire diène, 4a-méthyl-5-vinyl-3,4,4a,7,8,8a-hexahydro-2H-chromène, et le diénophile, éthyl-3-(1H-indol-2-yl)acrylate .

Méthodes de production industrielle : La production industrielle de la this compound n'est pas bien documentée, probablement en raison de sa structure complexe et des défis liés à sa synthèse. Cependant, les progrès de la biologie synthétique et de l'ingénierie métabolique pourraient ouvrir la voie à des méthodes de production plus efficaces à l'avenir.

Analyse Des Réactions Chimiques

Types de réactions : La terpendole C subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier sa structure et améliorer son activité biologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées.

Principaux produits formés : Les principaux produits formés à partir des réactions de la this compound dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent conduire à la formation de dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique en raison de ses activités biologiques. En chimie, elle sert de composé modèle pour étudier la synthèse complexe de produits naturels. En biologie et en médecine, la this compound est étudiée pour son potentiel d'inhibiteur de l'ACAT, ce qui pourrait avoir des implications pour le traitement des maladies liées au métabolisme du cholestérol, telles que l'athérosclérose et la maladie du foie gras . De plus, ses activités antifongiques et anti-MRSA en font un candidat prometteur pour le développement de nouveaux agents antimicrobiens .

Mécanisme d'action

Le principal mécanisme d'action de la this compound implique l'inhibition de l'acyl-CoA : cholestérol acyltransférase (ACAT). Cette enzyme catalyse la formation d'esters de cholestérol à partir du cholestérol et de l'acyl-CoA gras. En inhibant l'ACAT, la this compound réduit la formation d'esters de cholestérol, réduisant ainsi potentiellement les taux de cholestérol dans l'organisme . Les cibles moléculaires et les voies impliquées dans ce processus comprennent l'enzyme ACAT et la voie du métabolisme du cholestérol.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Inhibition of ACAT

Terpendole C exhibits potent inhibitory activity against ACAT, an enzyme critical in cholesterol metabolism. This inhibition can have therapeutic implications for conditions such as atherosclerosis and fatty liver disease. The compound's structure allows it to effectively bind to both ACAT1 and ACAT2, leading to reduced cholesteryl ester formation in macrophages.

- IC50 Values : The inhibitory concentration (IC50) for this compound against ACAT has been reported as approximately 3.0 µM, demonstrating its potential as a pharmacological agent for managing lipid-related disorders .

1.2 Tremorgenic Activity

Research has shown that this compound possesses tremorgenic properties, meaning it can induce tremors in animal models. In studies involving mice, this compound was found to produce more intense tremors compared to other known tremorgens like paxilline, indicating its potency and rapid action .

Biochemical Research

2.1 Mechanism of Action

The mechanism by which this compound inhibits ACAT involves binding to the enzyme's active site, thus preventing the conversion of free cholesterol into cholesteryl esters. This action alters lipid metabolism within cells, impacting various biochemical pathways related to cholesterol homeostasis.

- Biochemical Pathways : The inhibition of ACAT affects downstream signaling pathways that regulate lipid droplet formation and overall cellular metabolism .

Case Studies

3.1 Study on Structure-Activity Relationships (SAR)

A study isolated new terpendoles alongside this compound and analyzed their inhibitory activities against sterol O-acyltransferase (SOAT) isozymes. The findings indicated that while some new analogs showed enhanced inhibitory effects, this compound remained a significant compound due to its established efficacy against ACAT .

3.2 Comparative Analysis of Indole-Diterpenes

In a comparative study of various indole-diterpenes, this compound was highlighted for its dual role as both an ACAT inhibitor and a tremorgenic agent. This unique profile differentiates it from other compounds in its class and suggests diverse applications in both therapeutic and toxicological research .

| Compound | Target Enzyme | IC50 (µM) | Tremorgenic Activity |

|---|---|---|---|

| This compound | ACAT | 3.0 | Yes |

| Terpendole D | ACAT | 0.048 | No |

| Tolypocladin G | Unknown | N/A | Yes |

Table 2: Effects of this compound on Lipid Metabolism

| Parameter | Effect |

|---|---|

| Cholesteryl Ester Formation | Inhibited |

| Triglyceride Synthesis | Enhanced at high doses |

| Phospholipid Synthesis | No significant effect |

Mécanisme D'action

The primary mechanism of action of terpendole C involves the inhibition of acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. By inhibiting ACAT, this compound reduces the formation of cholesteryl esters, thereby potentially lowering cholesterol levels in the body . The molecular targets and pathways involved in this process include the ACAT enzyme and the cholesterol metabolism pathway.

Comparaison Avec Des Composés Similaires

La terpendole C fait partie d'une famille d'indole-diterpènes, qui comprend d'autres composés tels que la terpendole A, la terpendole B et la terpendole D. Ces composés partagent une structure de base commune mais diffèrent par leurs chaînes latérales et leurs groupes fonctionnels, ce qui conduit à des variations dans leurs activités biologiques. Par exemple, la terpendole D inhibe également l'ACAT, mais avec une puissance légèrement inférieure à celle de la this compound . D'autres composés similaires comprennent les voluhémines, qui sont également des composés contenant des indole-diterpènes et qui ont une activité inhibitrice contre la stérol O-acyltransférase .

Activité Biologique

Terpendole C is a biologically active compound classified as an indoloditerpene, primarily isolated from the fungal strain Albophoma yamanashiensis. This compound has garnered attention due to its significant inhibitory effects on acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. The biological activity of this compound is primarily linked to its potential therapeutic applications in managing conditions related to lipid metabolism, particularly in atherosclerosis.

This compound exhibits its biological effects through the inhibition of ACAT, which plays a critical role in the esterification of cholesterol. By inhibiting this enzyme, this compound reduces the synthesis of cholesteryl esters, thereby influencing lipid droplet formation in macrophages.

- IC50 Values : The inhibitory concentration (IC50) of this compound for cholesteryl ester synthesis is reported to be approximately 3.0 mM . This indicates its potency as an ACAT inhibitor compared to other compounds.

Comparative Analysis with Related Compounds

A study comparing the effects of this compound with sespendole, another compound derived from the same fungal source, highlights distinct mechanisms:

| Compound | IC50 (mM) | Inhibitory Effect on CE Synthesis | Inhibitory Effect on TG Synthesis | Notes |

|---|---|---|---|---|

| This compound | 3.0 | Yes | No | Selective ACAT inhibitor |

| Sespendole | 4.0 | Yes | Yes | Inhibits both CE and TG synthesis |

Effects on Lipid Metabolism

In vitro studies have demonstrated that this compound specifically inhibits cholesteryl ester synthesis without significantly affecting triglyceride or phospholipid synthesis at higher concentrations (20 mM) . This selective inhibition suggests a targeted approach in modulating lipid metabolism, making it a candidate for further research in atherosclerosis treatment.

Clinical Implications

Research has indicated that compounds like this compound can potentially mitigate foam cell formation in macrophages, a key process in the development of atherosclerosis. By reducing cholesteryl ester accumulation, this compound may help prevent the progression of cardiovascular diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that variations in the chemical structure of terpendoles affect their biological activity. Understanding these relationships is crucial for designing more effective ACAT inhibitors and enhancing therapeutic efficacy .

Propriétés

IUPAC Name |

(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3/t18-,22-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOATFFODCBZBE-SCGIUCFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.